2-[4-(Hydroxymethyl)phenyl]benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves various chemical reactions, including alkaline rearrangement and direct cyanation processes. For example, the alkaline hydrolysis and subsequent rearrangement under specific conditions can lead to the formation of phenylmethylenedihydroisoindolinones from benzofuran derivatives (Guillaumel et al., 1990). Moreover, the Rhodium(III)-catalyzed cyanation of aromatic C-H bonds, utilizing N-nitroso as a directing group, presents a method for synthesizing 2-(alkylamino)benzonitriles, demonstrating the versatility of related compounds in synthesis strategies (Dong et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insights into the geometric configuration and electronic structure of these molecules. For instance, the structure and properties of azo-benzoic acids and their precursors have been confirmed using NMR, UV–VIS, and IR spectroscopy, along with theoretical calculations (Baul et al., 2009).
Chemical Reactions and Properties
Compounds similar to 2-[4-(Hydroxymethyl)phenyl]benzonitrile exhibit a range of chemical reactivities, such as rearrangements and cyanation reactions. These reactions are influenced by the compound's molecular structure, including the presence of functional groups that dictate its reactivity patterns. The benzofuran skeleton rearrangement and the direct cyanation of aromatic C-H bonds represent key reactions that highlight the chemical versatility and reactivity of these compounds (Guillaumel et al., 1990; Dong et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the synthesis and characterization of luminescent benzonitriles reveal their potential as mesogens, exhibiting liquid crystalline behavior and emitting properties, which are important for applications in display technologies (Ahipa et al., 2014).
Scientific Research Applications
Synthesis and Cycloaddition Reactions
The compound 2-[4-(Hydroxymethyl)phenyl]benzonitrile plays a significant role in the synthesis of various chemical structures. Kanemasa, Nishiuchi, and Wada (1992) demonstrated its role in the regiocontrol of nitrile oxide cycloadditions, leading to the production of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline. This process is noted for its high regioselectivity and potential applications in synthesizing substituted allyl alcohols (Kanemasa, Nishiuchi, & Wada, 1992).
Anticancer Research
A family of compounds involving 4-hydroxymethylbenzonitrile, among others, was synthesized by Pilon et al. (2020). These compounds showed strong activity against colorectal and triple negative breast cancer cells, indicating the potential of 4-hydroxymethylbenzonitrile derivatives in cancer research (Pilon et al., 2020).
Chemical and Physical Properties Analysis
Tiwari, Dwivedi, and Sharma (2020) investigated the physico-chemical properties and spectral analysis of 4-n-ethoxy-4'-cyanobiphenyl, which includes benzonitrile as a constituent. This study provides insights into the electronic structure and properties of compounds containing benzonitrile (Tiwari, Dwivedi, & Sharma, 2020).
Development of Androgen Receptor Antagonists
Li et al. (2008) discussed the development of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile as a novel, nonsteroidal androgen receptor antagonist. This compound, devoid of phototoxicity, shows potential for dermatological applications, highlighting the versatility of benzonitrile derivatives in pharmaceutical development (Li et al., 2008).
Antitumor Activity and DNA Binding
Bera et al. (2021) synthesized a cobalt(II) complex with benzonitrile derivatives that exhibited significant antitumor activity against U937 cancer cells. This research underscores the relevance of benzonitrile derivatives in developing new antitumor agents and understanding their interaction with DNA (Bera et al., 2021).
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNKJXHTMOHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362718 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenyl]benzonitrile | |
CAS RN |
154709-19-0 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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